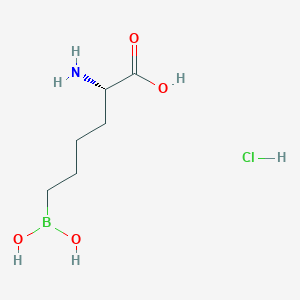

ABH hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-amino-6-boronohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BNO4.ClH/c8-5(6(9)10)3-1-2-4-7(11)12;/h5,11-12H,1-4,8H2,(H,9,10);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUVEZUCSHVMRK-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCC(C(=O)O)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(CCCC[C@@H](C(=O)O)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435662 | |

| Record name | CTK4E1582 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194656-75-2 | |

| Record name | CTK4E1582 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the mechanism of action of ABH hydrochloride

An In-depth Technical Guide to the Mechanism of Action of ABH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, chemically known as 2(S)-amino-6-boronohexanoic acid hydrochloride, is a potent and orally active inhibitor of the enzyme arginase. By competitively inhibiting arginase, this compound effectively modulates the nitric oxide (NO) signaling pathway, leading to a range of physiological effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its impact on enzymatic activity, downstream signaling cascades, and cellular responses. Detailed experimental protocols and quantitative data are presented to support the described mechanisms.

Core Mechanism of Action: Arginase Inhibition

The primary mechanism of action of this compound is the competitive inhibition of arginase, a binuclear manganese metalloenzyme. Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. There are two main isoforms of this enzyme, Arginase I (cytosolic) and Arginase II (mitochondrial), both of which are inhibited by this compound.[1][2]

By blocking the action of arginase, this compound increases the bioavailability of L-arginine. L-arginine is a common substrate for both arginase and nitric oxide synthase (NOS). Therefore, the inhibition of arginase shunts the metabolic flux of L-arginine towards the NOS pathway, leading to increased production of nitric oxide (NO) and L-citrulline.[3][4][5]

Quantitative Inhibition Data

The inhibitory potency of this compound against arginase has been quantified in various studies. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for both arginase isoforms.

| Parameter | Enzyme | Value | pH | Reference |

| Ki | Human Arginase II | 8.5 nM | 9.5 | [6] |

| Ki | Human Arginase II | 0.25 µM | 7.5 | [6] |

| Kd | Human Arginase I | 5 nM | - | [7] |

| IC50 | Rat Liver Arginase I | 0.8 µM | - | [7] |

| IC50 | Human Arginase I | 0.14 ± 0.01 µM | - | [8] |

Downstream Signaling Pathways

The increased production of NO resulting from arginase inhibition by this compound activates a well-defined signaling cascade.

The Nitric Oxide (NO) Signaling Pathway

NO, a gaseous signaling molecule, diffuses from the endothelial cells where it is produced into adjacent smooth muscle cells. In these cells, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G (PKG), which leads to a cascade of phosphorylation events that ultimately cause a decrease in intracellular calcium levels and smooth muscle relaxation, resulting in vasodilation.

Reduction of Inflammatory Mediators

Beyond its effects on vasodilation, the enhanced NO signaling initiated by this compound has anti-inflammatory properties. It has been shown to reduce the expression of inflammatory adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[9] This reduction in adhesion molecules limits the recruitment and infiltration of leukocytes to sites of inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Arginase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on arginase activity by measuring the production of urea.

Materials:

-

Recombinant human arginase I or II

-

L-arginine solution (100 mM)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MnCl2 solution (10 mM)

-

This compound stock solution (in DMSO)

-

Urea Assay Kit (colorimetric)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Activation: Pre-incubate the arginase enzyme with 10 mM MnCl2 in Tris-HCl buffer for 10 minutes at 37°C.

-

Inhibitor Incubation: In a 96-well plate, add 25 µL of the activated arginase solution to wells containing various concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle control (DMSO). Incubate for 15 minutes at 37°C.

-

Enzymatic Reaction: Initiate the reaction by adding 50 µL of 100 mM L-arginine solution to each well. Incubate for 30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding the stop reagent provided in the urea assay kit.

-

Urea Detection: Follow the manufacturer's instructions for the urea assay kit to develop the colorimetric signal.

-

Data Analysis: Measure the absorbance at the recommended wavelength using a microplate reader. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium (e.g., EGM-2)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 1000 µM) or vehicle control (DMSO) for 24-48 hours.

-

MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Express the results as a percentage of the vehicle-treated control.

Western Blot for Inflammatory Markers (ICAM-1/VCAM-1)

This protocol describes the detection of ICAM-1 and VCAM-1 protein expression in endothelial cells treated with this compound.

Materials:

-

HUVECs

-

This compound

-

TNF-α (as an inflammatory stimulus)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-ICAM-1, anti-VCAM-1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting imaging system

Procedure:

-

Cell Treatment: Culture HUVECs to 80-90% confluency. Pre-treat cells with this compound for 1 hour before stimulating with TNF-α (e.g., 10 ng/mL) for 6-24 hours.

-

Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the expression of ICAM-1 and VCAM-1 to the loading control (β-actin).

Off-Target Effects

Currently, there is limited specific information available in the public domain regarding significant off-target effects of this compound. As a boronic acid-containing compound, there is a theoretical potential for interactions with other enzymes, but its primary and most potent activity is directed towards arginase. Further research is warranted to fully elucidate its selectivity profile.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that functions through the specific inhibition of arginase. This action leads to an increase in L-arginine availability for nitric oxide synthase, thereby enhancing the production of nitric oxide. The resulting activation of the NO/cGMP signaling pathway mediates vasodilation and exerts anti-inflammatory effects by downregulating the expression of key adhesion molecules. The experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other arginase inhibitors.

References

- 1. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]

- 2. Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Arginase: a critical regulator of nitric oxide synthesis and vascular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Arginase inhibitor | Probechem Biochemicals [probechem.com]

- 7. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. medchemexpress.com [medchemexpress.com]

ABH Hydrochloride: A Selective Inhibitor of Human Arginase II for Research and Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Arginase II, a mitochondrial enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea, has emerged as a significant therapeutic target in a range of pathologies, including cardiovascular diseases, inflammatory disorders, and certain cancers. The depletion of L-arginine by arginase II can impair nitric oxide (NO) production and promote the synthesis of polyamines and proline, contributing to endothelial dysfunction, cellular proliferation, and tissue fibrosis. 2(S)-amino-6-boronohexanoic acid hydrochloride (ABH hydrochloride) is a potent and selective inhibitor of human arginase II. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, and its effects in various experimental models. Detailed experimental protocols and a summary of its pharmacokinetic profile are presented to facilitate its use in research and drug discovery.

Introduction

L-arginine is a semi-essential amino acid that serves as a substrate for two key enzymes: nitric oxide synthase (NOS) and arginase. The balance between these two enzymatic pathways is crucial for maintaining cellular homeostasis. While NOS produces the signaling molecule nitric oxide (NO), which is vital for vasodilation, neurotransmission, and immune responses, arginase converts L-arginine to L-ornithine and urea.

There are two isoforms of arginase in mammals: arginase I (ARG1) and arginase II (ARG2). ARG1 is a cytosolic enzyme predominantly found in the liver and plays a critical role in the urea cycle. In contrast, ARG2 is a mitochondrial enzyme with a broader tissue distribution, including the kidneys, prostate, and macrophages.[1][2] Upregulation of ARG2 has been implicated in various disease states by limiting the availability of L-arginine for NOS, thereby reducing NO production.[3][4][5] This makes selective inhibition of arginase II a promising therapeutic strategy.

This compound, a boronic acid derivative of L-arginine, has been identified as a potent and selective inhibitor of human arginase II.[6][7] Its ability to selectively target ARG2 over ARG1 minimizes potential interference with the urea cycle, making it a valuable tool for studying the specific roles of arginase II in health and disease.

Mechanism of Action

This compound acts as a competitive inhibitor of arginase II, binding to the active site of the enzyme and preventing the hydrolysis of L-arginine.[6] The boronic acid moiety of ABH is crucial for its inhibitory activity, as it mimics the tetrahedral intermediate formed during the enzymatic reaction. This interaction is pH-dependent, with ABH exhibiting slow-binding inhibition at higher pH.[6]

Quantitative Data: Inhibitory Activity and Selectivity

The inhibitory potency and selectivity of this compound against human arginase I and II are summarized in the table below. The data highlights the pH-dependent affinity of ABH for arginase II and its selectivity over arginase I.

| Enzyme | Inhibitor | pH | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) | Reference |

| Human Arginase II | This compound | 7.5 | 0.25 µM | Not Reported | [6][8] |

| Human Arginase II | This compound | 9.5 | 8.5 nM | Not Reported | [6][8][9][10][11] |

| Human Arginase I | This compound | 7.5 | 0.11 µM | Not Reported | [7] |

| Human Arginase I | This compound | Not Specified | Not Reported | 1.39 ± 0.10 mM | [12] |

| Rat Liver Arginase I | This compound | Not Specified | Not Reported | 0.8 µM | [13] |

Signaling Pathways

The inhibition of arginase II by this compound primarily impacts two major signaling pathways that utilize L-arginine as a substrate: the nitric oxide (NO) pathway and the polyamine synthesis pathway.

The Arginase II - Nitric Oxide (NO) Signaling Axis

By inhibiting arginase II, this compound increases the intracellular bioavailability of L-arginine for nitric oxide synthase (NOS). This leads to enhanced NO production, which has several downstream effects, including vasodilation and modulation of inflammatory responses.

Figure 1: this compound inhibits Arginase II, increasing L-arginine for NO synthesis.

The Arginase II - Polyamine Synthesis Pathway

Arginase II catalyzes the first step in the synthesis of polyamines and proline by producing L-ornithine. Polyamines are essential for cell growth and proliferation, while proline is a key component of collagen. By inhibiting arginase II, this compound can modulate these processes.[10][14][15][16][17][18][19]

Figure 2: this compound blocks the Arginase II-mediated synthesis of polyamines and proline.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Arginase Activity Assay

This protocol is adapted from studies investigating the inhibitory effect of ABH on arginase activity.[12][20]

Objective: To determine the IC50 or Ki of this compound for arginase I and II.

Materials:

-

Recombinant human arginase I or II

-

This compound

-

L-arginine solution (substrate)

-

Manganese chloride (MnCl2) solution

-

Tris-HCl buffer (pH 7.5 or 9.5)

-

Urea detection reagent (e.g., α-isonitrosopropiophenone)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Activation: Pre-incubate the arginase enzyme with MnCl2 in Tris-HCl buffer for 10-20 minutes at 55-60°C to ensure full activation.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Reaction:

-

Add the activated arginase enzyme to the wells of a 96-well plate.

-

Add the different concentrations of this compound or vehicle control to the respective wells.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the L-arginine substrate.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20-60 minutes).

-

Reaction Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of H2SO4, H3PO4, and water).

-

Urea Detection: Add the urea detection reagent and heat the plate (e.g., at 100°C for 45-60 minutes).

-

Measurement: After cooling to room temperature, measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each ABH concentration and determine the IC50 value by non-linear regression analysis. The Ki can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Figure 3: Workflow for the in vitro arginase activity assay.

Measurement of Nitric Oxide (NO) Production in Cultured Cells

This protocol describes the measurement of nitrite (a stable metabolite of NO) in cell culture supernatant using the Griess reagent, a common method to assess NO production.[9]

Objective: To quantify the effect of this compound on NO production in cultured cells (e.g., endothelial cells, macrophages).

Materials:

-

Cultured cells

-

This compound

-

Cell culture medium and supplements

-

Griess reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24-48 hours). If applicable, stimulate the cells with an agonist (e.g., LPS, IFN-γ) to induce NO production.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction:

-

Add the supernatant to a new 96-well plate.

-

Prepare a standard curve using serial dilutions of the sodium nitrite standard.

-

Add Griess reagent Part A to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess reagent Part B to all wells and incubate for another 5-10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

-

Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

In Vivo Assessment of Erectile Function in a Rat Model

This protocol is based on a study that investigated the effect of this compound on erectile function in aged rats.[20][21][22][23][24][25]

Objective: To evaluate the in vivo efficacy of this compound in improving erectile function.

Animals: Male rats (e.g., Sprague-Dawley or Wistar), both young and aged.

Materials:

-

This compound

-

Anesthetic (e.g., pentobarbital)

-

Pressure transducer and data acquisition system

-

Bipolar platinum hook electrode

-

Electrical stimulator

-

Cannulation materials (for carotid artery and corpus cavernosum)

Procedure:

-

Animal Treatment: Administer this compound or vehicle to the rats for a specified period (e.g., 4 weeks) via an appropriate route (e.g., in drinking water, oral gavage).

-

Surgical Preparation:

-

Anesthetize the rat.

-

Cannulate the carotid artery to monitor mean arterial pressure (MAP).

-

Expose the cavernous nerve and place a bipolar electrode around it.

-

Insert a 25-gauge needle into the corpus cavernosum and connect it to a pressure transducer to measure intracavernosal pressure (ICP).

-

-

Nerve Stimulation:

-

Stimulate the cavernous nerve with a series of electrical pulses (e.g., 1.5 mA, 20 Hz, 60-second duration).

-

Record the ICP and MAP continuously.

-

-

Data Analysis:

-

Calculate the ratio of the maximal ICP to the MAP (ICP/MAP) for each stimulation.

-

Calculate the total ICP (area under the curve) during the stimulation period.

-

Compare the results between the ABH-treated and control groups.

-

Pharmacokinetic Profile

Limited pharmacokinetic data for this compound is available from preclinical studies. A study in mice reported a plasma half-life of approximately 8 hours after intraperitoneal injection.[11] Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in different species.

| Parameter | Value | Species | Route of Administration | Reference |

| Half-life (t1/2) | ~8 hours | Mouse | Intraperitoneal | [11] |

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of arginase II. Its potency and selectivity for human arginase II make it a superior research agent compared to non-selective arginase inhibitors. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of selective arginase II inhibition in a variety of disease models. Further investigation into its pharmacokinetic and safety profiles will be crucial for its potential translation into clinical applications.

References

- 1. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]

- 2. A synthetic peptide as an allosteric inhibitor of human arginase I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Arginase II Downregulates Nitric Oxide (NO) Production and Prevents NO-mediated Apoptosis in Murine Macrophage-derived RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Increased arginase II activity contributes to endothelial dysfunction through endothelial nitric oxide synthase uncoupling in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Arginase inhibitor | Probechem Biochemicals [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Loss of Arginase 2 Disrupts Striatum-Specific Polyamine Homeostasis | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]

- 17. Arginase 2 and Polyamines in Human Pancreatic Beta Cells: Possible Role in the Pathogenesis of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of pulmonary epithelial arginase‐II in activation of fibroblasts and lung inflammaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Arginase 2 Suppresses Renal Carcinoma Progression via Biosynthetic Cofactor Pyridoxal Phosphate Depletion and Increased Polyamine Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. abis-files.akdeniz.edu.tr [abis-files.akdeniz.edu.tr]

- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 23. Chronic Oral Administration of the Arginase Inhibitor 2(S)-amino-6-boronohexanoic Acid (ABH) Improves Erectile Function in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Chronic oral administration of the arginase inhibitor 2(S)-amino-6-boronohexanoic acid (ABH) improves erectile function in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. d-nb.info [d-nb.info]

The Role of Arginase Inhibition by 2(S)-amino-6-boronohexanoic Acid (ABH) in Nitric Oxide Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the biochemical interplay between arginase and nitric oxide synthase (NOS), focusing on the pivotal role of the arginase inhibitor 2(S)-amino-6-boronohexanoic acid (ABH). Arginase and NOS share a common substrate, L-arginine, creating a critical regulatory node for nitric oxide (NO) bioavailability. In numerous pathological states, upregulated arginase activity leads to L-arginine depletion, impairing NO production and promoting endothelial dysfunction. ABH, a potent, competitive inhibitor of arginase, restores L-arginine availability for NOS, thereby enhancing NO synthesis. This guide details the underlying signaling pathways, presents quantitative data on inhibitor potency and efficacy, outlines key experimental protocols for studying this interaction, and provides visual diagrams to elucidate these complex processes.

Introduction: The L-Arginine Crossroads

L-arginine is a semi-essential amino acid that serves as a substrate for two key enzymes with often opposing physiological outcomes: arginase and nitric oxide synthase (NOS).[1]

-

Nitric Oxide Synthase (NOS): This family of enzymes (eNOS, nNOS, iNOS) catalyzes the five-electron oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[2][3] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[4] Endothelial NOS (eNOS), in particular, is fundamental for maintaining cardiovascular homeostasis.[5]

-

Arginase: This metalloenzyme exists in two isoforms (Arginase I and Arginase II) and hydrolyzes L-arginine into L-ornithine and urea.[6][7] This pathway is crucial for the urea cycle and the synthesis of polyamines and proline, which are vital for cell proliferation and collagen deposition.[8]

Under physiological conditions, a balance is maintained. However, in various cardiovascular and metabolic diseases, the expression and activity of arginase become significantly upregulated.[6][9] This heightened activity shunts L-arginine away from NOS, leading to a state of substrate deficiency that impairs NO production and contributes to endothelial dysfunction.[6][8] Furthermore, L-arginine scarcity can cause eNOS to become "uncoupled," a dysfunctional state where the enzyme produces superoxide anions (O₂⁻) instead of NO, exacerbating oxidative stress.[10][11]

2(S)-amino-6-boronohexanoic acid (ABH) is a potent and selective competitive inhibitor of arginase.[12] By blocking the active site of arginase, ABH prevents the depletion of the local L-arginine pool, making the substrate more available for NOS and thereby restoring NO production.[13][14] This mechanism has positioned arginase inhibition as a promising therapeutic strategy for diseases characterized by reduced NO bioavailability, such as hypertension, atherosclerosis, and erectile dysfunction.[6][12][15]

Biochemical Pathways and Mechanism of Action

Competition for L-Arginine

The competition between arginase and NOS for their common substrate, L-arginine, is a central mechanism regulating vascular health.[10] Increased arginase activity, often stimulated by pro-inflammatory mediators or hypoxia, directly limits the L-arginine available for eNOS.[9] This substrate limitation not only reduces the synthesis of the vasodilator NO but can also lead to the production of harmful reactive oxygen species (ROS) through eNOS uncoupling.[6][10] The intermediate in the NOS pathway, Nω-hydroxy-L-arginine (NOHA), is itself a potent inhibitor of arginase, creating a natural feedback loop that favors NO production when NOS is highly active.[10][16]

Mechanism of ABH Inhibition

ABH is a transition-state analogue inhibitor.[17] Its structure, particularly the boronic acid moiety, mimics the tetrahedral intermediate formed during the hydrolysis of L-arginine by arginase.[13][18] The planar boronic acid group in ABH is attacked by the metal-bridging hydroxide ion within the enzyme's binuclear manganese center.[13] This forms a stable, tetrahedral boronate anion that binds tightly within the active site, effectively blocking substrate access and inhibiting enzyme activity.[13][19] This high-affinity binding explains its potency as an inhibitor for both Arginase I and Arginase II.[17][19]

Quantitative Data Presentation

The efficacy of ABH as an arginase inhibitor and its subsequent effect on NO-dependent processes have been quantified in numerous studies.

| Inhibitor | Arginase Isoform | Parameter | Value | pH | Reference |

| ABH | Human Arginase I | Kd | 5 nM | N/A | [19] |

| ABH | Human Arginase II | Ki | 8.5 nM | 9.5 | [14][17] |

| ABH | Human Arginase II | Ki | 0.25 µM (250 nM) | 7.5 | [17] |

| NOHA | Human Arginase I | Kd | 3.6 µM | 8.5 | [13] |

| NOHA | Human Arginase II | Ki | 1.6 µM | 7.5 | [17] |

| Table 1: Inhibitory constants (Ki) and dissociation constants (Kd) of ABH and the endogenous inhibitor NOHA against human arginase isoforms. |

| Experimental Model | Treatment | Effect | Quantitative Change | Reference |

| Mouse Dermal Fibroblasts | 1 mM ABH | Arginase Activity Reduction | 54% decrease | [14] |

| Bovine Aortic Endothelial Cells | 100 µM ABH | Prevention of Hypoxia-induced VEGF Expression | Partial prevention | [14] |

| Aged Rat Penile Tissue | ABH (in vivo) | Arginase Activity | Significant decrease to levels of young rats | [12] |

| Aortic Rings (Old Rats) | BEC (Arginase Inhibitor) | NOS Activity | Increased from ~7.5 to ~11.6 pmol/mg/min | [20] |

| Guinea Pig Model of Asthma | Inhaled ABH | Airway Hyperresponsiveness | Reversed from 4.77-fold to 2.04-fold | [21] |

| Table 2: Summary of quantitative effects of arginase inhibition by ABH and other inhibitors in various experimental systems. |

Experimental Protocols

Arginase Activity Assay (Colorimetric)

This protocol describes a common method for quantifying arginase activity based on the colorimetric measurement of urea, the product of L-arginine hydrolysis.

Principle: Arginase in the sample hydrolyzes L-arginine to produce urea. The urea generated is then reacted with a chromogen reagent (e.g., containing diacetyl monoxime or O-phthalaldehyde) under acidic and heated conditions to produce a colored product. The absorbance of this product, measured with a spectrophotometer, is directly proportional to the arginase activity.

Methodology:

-

Sample Preparation:

-

Homogenize tissues (e.g., 10-20 mg) or lyse cells (~1x10⁶) in an ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors and 0.4% Triton X-100).[22]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[22]

-

Collect the supernatant for the assay. If high endogenous urea is expected, samples can be deproteinized and urea removed using a 10 kDa molecular weight cut-off spin column.[23]

-

-

Enzyme Activation:

-

Pre-incubate the cell/tissue lysate with a manganese chloride solution (e.g., 10 mM MnCl₂) at 55-60°C for 10 minutes to activate the arginase enzyme.

-

-

Arginase Reaction:

-

Urea Detection:

-

Add the colorimetric reagent (e.g., 9% α-isonitrosopropiophenone) to all samples, blanks, and urea standards.

-

Heat the plate at 95-100°C for 30-60 minutes.

-

Cool the plate to room temperature for 10 minutes in the dark.

-

Read the absorbance at the appropriate wavelength (e.g., 430 nm or 540 nm, depending on the specific kit) using a microplate reader.[22]

-

-

Calculation:

-

Generate a standard curve using known concentrations of urea.

-

Calculate the urea concentration in the samples and determine arginase activity, typically expressed as units per milligram of protein (1 Unit = 1 µmol of urea produced per minute).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures NO production indirectly by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

Principle: The Griess reaction is a two-step diazotization process. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a colored azo compound, which can be quantified spectrophotometrically at ~540 nm.[24][25] To measure total NO production, nitrate in the sample must first be reduced to nitrite (e.g., using nitrate reductase).

Methodology:

-

Sample Collection:

-

Collect cell culture supernatant or other biological fluids (e.g., plasma).

-

It is critical to deproteinize samples like plasma as proteins can interfere with the assay. Avoid acid precipitation methods which can lead to nitrite loss. Zinc sulfate precipitation is a common alternative.[24]

-

-

Nitrate Reduction (Optional but Recommended):

-

To measure total NOx (nitrite + nitrate), incubate samples with nitrate reductase and its cofactor NADPH for 1-2 hours at room temperature to convert all nitrate to nitrite.

-

-

Griess Reaction:

-

Add the Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% NED in water) to each sample and standard well.

-

Incubate at room temperature for 10-15 minutes, protected from light.[25]

-

-

Detection:

-

Measure the absorbance at 540-570 nm using a microplate reader.[25]

-

-

Calculation:

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Determine the nitrite concentration in the samples from the standard curve. The result reflects the total NO produced over the collection period.

-

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

Caption: L-Arginine metabolic pathways and the inhibitory action of ABH.

Experimental Workflow Diagram

Caption: Workflow for assessing the effect of ABH on arginase and NO.

Logical Relationship Diagram

Caption: Logical flow of arginase-driven pathology and ABH intervention.

Conclusion and Future Directions

The inhibition of arginase by 2(S)-amino-6-boronohexanoic acid (ABH) represents a targeted and effective strategy to counteract the pathological consequences of L-arginine depletion. By blocking arginase activity, ABH effectively redirects the metabolic flux of L-arginine towards nitric oxide synthase, leading to increased NO production and amelioration of endothelial dysfunction.[14][15] This mechanism holds significant therapeutic potential for a range of cardiovascular and inflammatory diseases where elevated arginase activity is a key pathogenic feature.[6][9]

Future research is likely to focus on the development of next-generation arginase inhibitors with improved isoform selectivity and pharmacokinetic profiles.[26] Investigating the long-term effects of systemic arginase inhibition and its impact on cellular proliferation and tissue remodeling, which are dependent on ornithine and polyamines, will also be crucial for translating this promising therapeutic approach into clinical practice. The continued exploration of the intricate relationship between L-arginine metabolic pathways will undoubtedly unveil new opportunities for drug development and disease management.

References

- 1. Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The L-arginine: nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Emerging roles of endothelial nitric oxide synthase in preservation of cognitive health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arginase: shedding light on the mechanisms and opportunities in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Increased arginase II activity contributes to endothelial dysfunction through endothelial nitric oxide synthase uncoupling in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Arginase as a Critical Prooxidant Mediator in the Binomial Endothelial Dysfunction-Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chronic Oral Administration of the Arginase Inhibitor 2(S)-amino-6-boronohexanoic Acid (ABH) Improves Erectile Function in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Human Arginase I by Substrate and Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. ahajournals.org [ahajournals.org]

- 16. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Binding of α,α-Disubstituted Amino Acids to Arginase Suggests New Avenues for Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. Arginase inhibition protects against allergen-induced airway obstruction, hyperresponsiveness, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. resources.novusbio.com [resources.novusbio.com]

- 23. assaygenie.com [assaygenie.com]

- 24. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 25. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 2-Substituted-2-amino-6-boronohexanoic acids as arginase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical and Physiological Actions of ABH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABH hydrochloride (2(S)-amino-6-boronohexanoic acid hydrochloride) is a potent and selective competitive inhibitor of both arginase I and II isoforms. By blocking the hydrolysis of L-arginine to L-ornithine and urea, this compound effectively increases the bioavailability of L-arginine for nitric oxide synthase (NOS). This enhancement of the nitric oxide (NO) signaling pathway forms the basis of its diverse physiological effects. This technical guide provides a comprehensive overview of the biochemical and physiological actions of this compound, detailing its mechanism of action, key quantitative data, experimental protocols, and relevant signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation and potential application of this compound.

Biochemical Profile and Mechanism of Action

This compound is a synthetic amino acid analog that acts as a transition-state inhibitor of arginase. The boronic acid moiety in its structure mimics the tetrahedral intermediate formed during the hydrolysis of L-arginine, allowing for high-affinity binding to the active site of the arginase enzyme.[1]

The primary biochemical action of this compound is the competitive inhibition of arginase, which leads to a localized increase in the concentration of L-arginine. This increased substrate availability for nitric oxide synthase (NOS) results in enhanced production of nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes.

The key downstream effects of enhanced NO production include:

-

Vasodilation: NO activates soluble guanylate cyclase in vascular smooth muscle cells, leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent relaxation of the muscle, resulting in vasodilation and increased blood flow.

-

Anti-inflammatory Effects: NO can modulate the expression of adhesion molecules and pro-inflammatory cytokines, thereby reducing inflammatory responses. This compound has been shown to reduce the expression of inflammatory molecules such as ICAM-1, VCAM-1, and MCP-1.[2]

-

Neuromodulation: In the nervous system, NO acts as a neurotransmitter and plays a role in synaptic plasticity.

-

Immunomodulation: NO is a key molecule in the immune response, with roles in both pro- and anti-inflammatory processes.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy and Binding Affinity

| Parameter | Value | Species/Assay Conditions | Reference |

| Ki (Arginase II) | 8.5 nM | Human, pH 9.5 | [2][3] |

| Ki (Arginase II) | 0.25 µM | Human, pH 7.5 | [3] |

| Kd (Arginase I) | 18 ± 1 nM | Human, Surface Plasmon Resonance | |

| IC50 (Arginase I) | 0.14 ± 0.01 µM | Purified Human Arginase I |

Table 2: In Vivo and In Vitro Dosage and Effects

| Dosage/Concentration | Animal Model/Cell Line | Observed Effect | Reference |

| 400 µ g/day (oral) | Aged Rats | Improved erectile function | [2] |

| 10 mg/kg (oral, daily) | Obese Mice | Reduced arginase activity and inflammation in vascular endothelial cells | [2] |

| 100 µM | Mouse Aortic Endothelial Cells | Inhibited high glucose/palmitic acid-induced arginase expression and activity, maintained NO production, and reduced inflammatory molecule expression. | [2] |

| 0.1 mM | Mouse Dermal Fibroblasts | Reduced arginase activity by 35% | [2] |

| 1 mM | Mouse Dermal Fibroblasts | Reduced arginase activity by 54% | [2] |

Signaling Pathways

The physiological effects of this compound are primarily mediated through the modulation of the CaMKII/AMPK/Akt/eNOS signaling pathway, as a consequence of increased intracellular L-arginine.

Experimental Protocols

Measurement of Erectile Function in Aged Rats

This protocol describes the in vivo assessment of erectile function in aged rats following chronic oral administration of this compound.

Materials:

-

This compound

-

Aged male rats (e.g., Fischer 344, ~22-24 months old)

-

Pentobarbital (anesthetic)

-

PE-50 tubing

-

Pressure transducer and data acquisition system

-

Bipolar platinum stimulating electrode

-

Square-pulse stimulator

Procedure:

-

Chronic Administration: Dissolve this compound in the drinking water of aged rats at a concentration calculated to provide a daily dose of approximately 400 µ g/day for 25 days. A control group of aged rats should receive regular drinking water.

-

Anesthesia and Surgical Preparation: Anesthetize the rats with an intraperitoneal injection of pentobarbital (30 mg/kg). Cannulate the carotid artery with PE-50 tubing to monitor mean arterial pressure (MAP). Expose the cavernous nerve and place a bipolar platinum electrode for stimulation. Insert a 25-gauge needle connected to a pressure transducer into the crus of the penis to measure intracavernosal pressure (ICP).

-

Nerve Stimulation: Stimulate the cavernous nerve at various frequencies (e.g., 15 Hz) and voltages (e.g., 2, 4, 6, and 8 V) for a duration of 1 minute, with a rest period of 3-5 minutes between stimulations.

-

Data Acquisition and Analysis: Continuously record MAP and ICP throughout the stimulation protocol. The primary endpoints for erectile function are the maximal ICP and the ICP/MAP ratio. Compare the results between the ABH-treated and control groups.

In Vitro Arginase Activity Assay

This protocol outlines a colorimetric method to determine arginase activity in tissue or cell lysates, which can be used to assess the inhibitory effect of this compound.

Materials:

-

This compound

-

Tissue or cell lysate

-

Arginase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)

-

L-arginine solution (e.g., 0.5 M, pH 9.7)

-

Acid solution (e.g., a mixture of H2SO4, H3PO4, and H2O)

-

9% α-isonitrosopropiophenone (in absolute ethanol)

-

Urea standard solutions

-

Spectrophotometer

Procedure:

-

Lysate Preparation: Homogenize tissue or lyse cells in an appropriate buffer to extract proteins. Determine the protein concentration of the lysate.

-

Arginase Activation: Activate the arginase in the lysate by heating at 55-60°C for 10 minutes in the presence of MnCl2.

-

Inhibition Assay: Pre-incubate the activated lysate with various concentrations of this compound for a defined period (e.g., 15 minutes) at 37°C.

-

Enzymatic Reaction: Initiate the reaction by adding the L-arginine solution to the lysate (with and without inhibitor) and incubate at 37°C for a specific time (e.g., 60 minutes).

-

Reaction Termination and Color Development: Stop the reaction by adding the acid solution. Add α-isonitrosopropiophenone and heat at 100°C for 45 minutes to allow for color development. The urea produced by arginase reacts with α-isonitrosopropiophenone to form a colored product.

-

Quantification: Cool the samples and measure the absorbance at a specific wavelength (e.g., 540 nm). Create a standard curve using the urea standards to determine the amount of urea produced in each sample.

-

Data Analysis: Calculate the arginase activity (e.g., in µmol urea/min/mg protein) and determine the inhibitory effect of this compound, including the IC50 value.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the discovery and preclinical evaluation of an arginase inhibitor like this compound.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of arginase. Its potent and selective inhibitory activity allows for the targeted modulation of the L-arginine-NO pathway. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of arginase inhibition in a variety of disease models. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties in different species and to explore its efficacy in a broader range of preclinical models.

References

- 1. Arginase Inhibition Restores Peroxynitrite-Induced Endothelial Dysfunction via L-Arginine-Dependent Endothelial Nitric Oxide Synthase Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arginase inhibition by rhaponticin increases L-arginine concentration that contributes to Ca2+-dependent eNOS activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Investigating Vascular Endothelial Function with ABH Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of 2(S)-amino-6-boronohexanoic acid (ABH) hydrochloride, a potent and orally active arginase inhibitor, as a tool to investigate and modulate vascular endothelial function. This document provides a comprehensive overview of the mechanism of action of ABH hydrochloride, detailed experimental protocols for its application, and a summary of its effects on endothelial cells and vascular tissues.

Core Mechanism of Action: Enhancing Nitric Oxide Bioavailability

Vascular endothelial cells play a crucial role in regulating vascular tone, inflammation, and thrombosis. A key mediator of these functions is nitric oxide (NO), a signaling molecule produced from the amino acid L-arginine by the enzyme endothelial nitric oxide synthase (eNOS). Arginase is another enzyme present in endothelial cells that competes with eNOS for the same substrate, L-arginine, converting it to urea and L-ornithine.

Under pathological conditions such as hypertension, diabetes, and atherosclerosis, the expression and activity of arginase are often upregulated. This increased arginase activity leads to a depletion of the L-arginine pool available for eNOS, a phenomenon known as "eNOS uncoupling." In this state, eNOS produces superoxide anions instead of NO, contributing to oxidative stress and endothelial dysfunction.

This compound is a highly selective inhibitor of arginase, with a reported inhibitory constant (Ki) of 8.5 nM.[1] By blocking the activity of arginase, this compound effectively increases the intracellular concentration of L-arginine, thereby enhancing the substrate availability for eNOS. This leads to a restoration of NO production, which in turn promotes vasodilation, reduces inflammation, and improves overall endothelial function.

Quantitative Effects of this compound on Endothelial Function

The following tables summarize the quantitative data on the effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Endothelial Cells

| Parameter | Cell Type | Treatment Conditions | Observed Effect | Reference |

| Arginase Activity | Mouse Dermal Fibroblasts | 0.1 mM ABH for 1 h | 35% reduction | [1] |

| Arginase Activity | Mouse Dermal Fibroblasts | 1 mM ABH for 1 h | 54% reduction | [1] |

| Arginase 1 (A1) Expression and Activity | Mouse Aortic Endothelial Cells (High Glucose/Palmitic Acid-induced) | 100 µM ABH for 1 h | Inhibition of increase | [1] |

| NO Production | Mouse Aortic Endothelial Cells (High Glucose/Palmitic Acid-induced) | 100 µM ABH for 1 h | Maintained | [1] |

| Inflammatory Molecule Expression (ICAM-1, VCAM-1, MCP-1) | Mouse Aortic Endothelial Cells (High Glucose/Palmitic Acid-induced) | 100 µM ABH for 1 h | Reduced expression | [1] |

| Monocyte Adhesion | Mouse Aortic Endothelial Cells (High Glucose/Palmitic Acid-induced) | 100 µM ABH for 1 h | Inhibited | [1] |

| In-vitro Tube-like Structure Formation | Bovine Aortic Endothelial Cells (Hypoxia-induced) | 100 µM ABH for 1 h (pretreatment) | Partial prevention of reduction | [1] |

Table 2: In Vivo Effects of this compound on Vascular Function

| Animal Model | Dosage and Administration | Duration | Observed Effect | Reference |

| Rat model of hypertension (Chronic Intermittent Hypoxia) | 400 µg/kg/day (subcutaneous osmotic pump) | 21 days | Reduced mean arterial blood pressure, improved vascular reactivity of carotid and femoral arteries | [1] |

| Mouse model of obesity-related type 2 diabetes | 10 mg/kg/day (in drinking water) | 6 months | Improved endothelial function, reduced aortic stiffness and fibrosis, reduced plasma and aortic arginase activities | [1] |

| Obese mice (High-fat and high-sugar diet) | 10 mg/kg/day (in drinking water) | Not specified | Inhibited increase of arginase activity and A1 expression in vascular endothelial cells | [1] |

| Aged rats | 400 µ g/day (p.o.) | 25 days | Reduced arginase activity in penile tissue, improved erectile function | [1] |

| Rats with pneumoperitoneum | 5 mg/kg (s.c., single dose 1h before surgery) | Single dose | Increased plasma nitrite levels, maintained NOS activity, reduced oxidative stress and lung injury | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on vascular endothelial function.

Arginase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits.

Principle: Arginase catalyzes the hydrolysis of L-arginine to urea and L-ornithine. The urea produced is then detected by a colorimetric reaction.

Materials:

-

This compound

-

Arginase Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

-

L-arginine solution (substrate)

-

Urea standard solution

-

Colorimetric reagents for urea detection (e.g., containing o-phthalaldehyde)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Tissue Homogenate: Homogenize tissue samples (e.g., aorta, heart) in ice-cold Arginase Assay Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.

-

Cell Lysate: Lyse cultured endothelial cells in a suitable lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors and 0.4% Triton X-100). Centrifuge at 14,000 x g for 10 minutes at 4°C and collect the supernatant.

-

-

Pre-incubation with this compound:

-

In a 96-well plate, add the prepared sample (lysate or homogenate).

-

Add varying concentrations of this compound to the sample wells and incubate for a specified time (e.g., 1 hour) at 37°C. Include a vehicle control (without ABH).

-

-

Arginase Reaction:

-

Initiate the reaction by adding the L-arginine substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

-

Urea Detection:

-

Stop the arginase reaction by adding an acidic solution provided in the kit.

-

Add the colorimetric reagents for urea detection to each well.

-

Incubate at room temperature for the recommended time to allow color development.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm depending on the kit) using a microplate reader.

-

-

Calculation:

-

Create a standard curve using the urea standard.

-

Calculate the amount of urea produced in each sample and determine the arginase activity. The inhibition by this compound can be calculated relative to the vehicle control.

-

Measurement of Nitric Oxide (NO) Production

This protocol describes the use of a fluorescent indicator to measure intracellular NO production in cultured endothelial cells.

Principle: Diaminofluorescein-2 diacetate (DAF-2 DA) is a cell-permeable dye that fluoresces upon reacting with NO in the presence of oxygen.

Materials:

-

Cultured endothelial cells (e.g., HUVECs, BAECs)

-

This compound

-

DAF-2 DA

-

Cell culture medium

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed endothelial cells in a suitable culture vessel (e.g., 96-well black plate for plate reader analysis or glass-bottom dishes for microscopy).

-

Treat the cells with this compound at the desired concentrations for a specified duration. Include a vehicle control.

-

-

Loading with DAF-2 DA:

-

Remove the treatment medium and wash the cells with a balanced salt solution (e.g., HBSS).

-

Load the cells with DAF-2 DA (e.g., 5-10 µM) in the dark for 30-60 minutes at 37°C.

-

-

Stimulation (Optional):

-

If investigating stimulated NO production, wash the cells to remove excess dye and then stimulate with an agonist (e.g., acetylcholine, bradykinin, or VEGF).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence microscope (excitation ~495 nm, emission ~515 nm) or a fluorescence plate reader.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the ABH-treated cells relative to the vehicle control to determine the effect on NO production.

-

Ex Vivo Vascular Reactivity Assessment

This protocol describes the use of a wire myograph to assess the effect of this compound on the contractility of isolated blood vessels.

Principle: The contractility of isolated arterial rings is measured in response to vasoconstrictors and vasodilators. Improved endothelial function is indicated by enhanced endothelium-dependent vasodilation.

Materials:

-

Isolated arterial segments (e.g., aorta, mesenteric arteries)

-

Wire myograph system

-

Krebs-Henseleit buffer (physiological salt solution)

-

Vasoconstrictor (e.g., phenylephrine, U46619)

-

Endothelium-dependent vasodilator (e.g., acetylcholine, bradykinin)

-

Endothelium-independent vasodilator (e.g., sodium nitroprusside)

-

This compound

Procedure:

-

Vessel Preparation:

-

Isolate the desired artery and clean it of surrounding connective tissue in ice-cold Krebs-Henseleit buffer.

-

Cut the artery into small rings (e.g., 2 mm in length).

-

-

Mounting in Myograph:

-

Mount the arterial rings on the wires of the myograph chambers filled with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, and maintained at 37°C.

-

-

Equilibration and Normalization:

-

Allow the vessels to equilibrate for a period of time (e.g., 60 minutes) under a set passive tension.

-

Perform a normalization procedure to determine the optimal resting tension for each vessel segment.

-

-

Viability Check:

-

Contract the vessels with a high-potassium solution (e.g., 60 mM KCl) to check their viability.

-

Wash the vessels and allow them to return to baseline tension.

-

-

Pre-incubation with this compound:

-

Incubate the vessels with this compound at the desired concentration for a specified time (e.g., 30-60 minutes). Include a vehicle control chamber.

-

-

Vasoconstriction and Vasodilation:

-

Pre-contract the vessels with a vasoconstrictor (e.g., phenylephrine) to a submaximal level (e.g., 50-80% of the KCl-induced contraction).

-

Once a stable contraction is achieved, perform a cumulative concentration-response curve to an endothelium-dependent vasodilator (e.g., acetylcholine).

-

After a washout period, a concentration-response curve to an endothelium-independent vasodilator (e.g., sodium nitroprusside) can be performed to assess smooth muscle function.

-

-

Data Analysis:

-

Express the relaxation responses as a percentage of the pre-contraction.

-

Compare the concentration-response curves between the ABH-treated and control vessels to determine the effect on endothelium-dependent vasodilation.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound in vascular endothelial cells.

Caption: Mechanism of action of this compound in endothelial cells.

Caption: Experimental workflow for ex vivo vascular reactivity studies.

Caption: Crosstalk between arginase and eNOS in endothelial cells.

References

ABH Hydrochloride: A Technical Guide to its Effects on Inflammatory Response Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABH hydrochloride (2(S)-amino-6-boronohexanoic acid hydrochloride) is a potent and orally active inhibitor of arginase, an enzyme that plays a critical role in regulating the bioavailability of L-arginine. By competitively inhibiting arginase, this compound effectively increases the levels of L-arginine available for nitric oxide synthase (NOS), leading to enhanced nitric oxide (NO) production. This mechanism underlies its significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the effects of this compound on key inflammatory response pathways, particularly the NF-κB and MAPK signaling cascades. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of arginase, with a reported inhibitory constant (Ki) of 8.5 nM. Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By blocking arginase activity, this compound shunts L-arginine metabolism towards the NOS pathway, leading to increased production of nitric oxide (NO). NO is a crucial signaling molecule with pleiotropic effects, including potent anti-inflammatory actions.

The enhanced NO production resulting from arginase inhibition by this compound is central to its modulation of inflammatory pathways. One of the key downstream effects of increased NO is the S-nitrosation of specific protein targets, which can alter their function and downstream signaling.

Effects on the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to suppress NF-κB activation through an NO-dependent mechanism.

The increased production of NO, facilitated by this compound, leads to the S-nitrosation of the p50 subunit of the NF-κB complex. This post-translational modification inhibits the DNA binding and transcriptional activity of NF-κB, thereby downregulating the expression of its target inflammatory genes. This leads to a reduction in the production of key inflammatory mediators.

Figure 1: this compound's modulation of the NF-κB pathway.

Effects on the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes key kinases such as p38, ERK, and JNK, is another critical regulator of the inflammatory response. While direct studies on this compound's effect on this pathway are limited, the known interplay between arginase activity and MAPK signaling suggests an indirect modulatory role.

Arginase activity has been linked to the activation of p38 MAPK. Therefore, by inhibiting arginase, this compound may lead to a downstream reduction in the phosphorylation and activation of p38 MAPK. This would, in turn, decrease the expression of inflammatory genes regulated by this pathway. Further research is required to fully elucidate the direct effects of this compound on the phosphorylation status of p38, ERK, and JNK.

Figure 2: Postulated indirect effect of this compound on the MAPK pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell/System | Comments |

| Arginase Inhibition (Ki) | 8.5 nM | Purified Arginase | Demonstrates high-affinity binding and potent inhibition. |

| Reduction of ICAM-1, VCAM-1, MCP-1 Expression | Effective at 100 µM | Endothelial Cells | Pre-treatment for 1 hour effectively reduces the expression of key adhesion molecules and chemokines involved in inflammatory cell recruitment. |

| Inhibition of Monocyte Adhesion | Effective at 100 µM | Endothelial Cells | Correlates with the reduced expression of adhesion molecules. |

| Reduction of Arginase Activity | Effective at 1 mM | Eosinophils | Demonstrates the ability to inhibit arginase in immune cells. |

| Reduction of Ammonia Accumulation | Effective at 10 µM | Astrocytes | Highlights its potential in neurological inflammation. |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Asthma

| Parameter | Dose | Effect |

| Total Leukocyte Count (Blood) | 400 µg/kg | Significant reduction (p < 0.05) |

| Eosinophil Count (Blood) | 400 µg/kg | Significant reduction (p < 0.05) |

| Total Leukocyte Count (BAL Fluid) | 400 µg/kg | Significant reduction (p < 0.01) |

| Eosinophil Count (BAL Fluid) | 200 µg/kg & 400 µg/kg | Marked decrease (p < 0.01) |

Experimental Protocols

Cell Culture and Treatment for In Vitro Assays

-

Cell Seeding: Plate endothelial cells (e.g., HUVECs) or immune cells (e.g., macrophages) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).

-

Pre-treatment with this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 100 µM, 1 mM). Remove the existing medium from the cells and add the medium containing this compound. Incubate for a specified pre-treatment time (e.g., 1 hour).

-

Inflammatory Stimulus: After pre-treatment, add the inflammatory stimulus (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]) to the culture medium at a pre-determined optimal concentration.

-

Incubation: Incubate the cells for a period sufficient to induce the desired inflammatory response (e.g., 6-24 hours).

-

Harvesting: After incubation, collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for protein extraction (Western Blot) or RNA isolation.

Figure 3: General workflow for in vitro experiments.

Western Blot Analysis for Protein Expression and Phosphorylation

-

Protein Extraction: Lyse the cultured cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-p38, anti-total p38, anti-ICAM-1, anti-VCAM-1) overnight at 4°C.

-

Washing: Wash the membrane extensively with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Coating: Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight.

-

Washing and Blocking: Wash the plate to remove unbound antibody and then block the wells to prevent non-specific binding.

-

Sample and Standard Incubation: Add the collected cell culture supernatants and a series of known standards to the wells and incubate.

-

Washing: Wash the plate to remove unbound antigens.

-

Detection Antibody Incubation: Add a biotinylated detection antibody specific for the cytokine and incubate.

-

Washing: Wash the plate to remove unbound detection antibody.

-

Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate.

-

Washing: Wash the plate to remove unbound conjugate.

-

Substrate Addition: Add a substrate solution (e.g., TMB) that will be converted by HRP to produce a colored product.

-

Stop Reaction: Stop the reaction with a stop solution.

-

Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

Analysis: Generate a standard curve from the known standards and use it to calculate the concentration of the cytokine in the samples.

Conclusion

This compound demonstrates significant anti-inflammatory effects primarily through its potent inhibition of arginase, leading to enhanced NO production and subsequent modulation of the NF-κB signaling pathway. The available data strongly support its role in reducing the expression of key inflammatory mediators. While its effects on the MAPK pathway are likely indirect and require further investigation, the existing evidence positions this compound as a promising therapeutic candidate for inflammatory diseases. The experimental protocols provided in this guide offer a framework for researchers to further explore the molecular mechanisms and therapeutic potential of this compound.

The Discovery and Development of 2-Amino-6-boronohexanoic Acid: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-boronohexanoic acid (ABH) has emerged as a potent and specific inhibitor of arginase, a critical enzyme in the urea cycle that metabolizes L-arginine to ornithine and urea. By competing with nitric oxide synthase (NOS) for their common substrate, L-arginine, arginase plays a pivotal role in regulating nitric oxide (NO) bioavailability. Dysregulation of arginase activity is implicated in a multitude of pathological conditions, including cardiovascular diseases, cancer, and immune-mediated disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and development of ABH and its analogs. Detailed experimental protocols for its synthesis and for assessing its inhibitory activity are presented, alongside a summary of key quantitative data. Furthermore, this guide visualizes the intricate signaling pathways influenced by arginase and its inhibition by ABH, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

The delicate balance between L-arginine metabolism by arginase and nitric oxide synthase (NOS) is crucial for maintaining cellular homeostasis. Arginase, a binuclear manganese metalloenzyme, catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[1] There are two main isoforms of arginase in mammals: arginase I, which is cytosolic and highly expressed in the liver as part of the urea cycle, and arginase II, a mitochondrial enzyme found in various tissues.[2] Overexpression or hyperactivity of arginase has been linked to numerous diseases by depleting the local L-arginine pool, thereby limiting its availability for NOS and consequently reducing the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[3][4]

This understanding spurred the development of arginase inhibitors as potential therapeutic agents. Among these, 2(S)-amino-6-boronohexanoic acid (ABH), a boronic acid analog of L-arginine, has distinguished itself as a highly potent and specific inhibitor.[2][5] Its discovery in the 1990s provided a powerful tool to probe the function of arginase and has paved the way for the development of novel therapeutics targeting arginase-dependent pathologies.[6]

Discovery and Rationale for Design

The design of ABH was a triumph of structure-based drug design. The elucidation of the crystal structure of arginase revealed a binuclear manganese cluster at its active site, which is essential for catalysis.[6] The hydrolysis of L-arginine is proposed to proceed through a tetrahedral intermediate formed by the nucleophilic attack of a metal-bridging hydroxide ion on the guanidinium carbon of L-arginine.[3] This insight led to the hypothesis that a boronic acid, which can readily form a stable tetrahedral boronate ion, could act as a transition-state analog inhibitor.

ABH was synthesized as a boronic acid analog of L-arginine where the guanidinium group is replaced by a boronic acid moiety.[2] This structural mimicry allows ABH to bind to the arginase active site with high affinity. The boron atom is subject to nucleophilic attack by the metal-bridging hydroxide ion, forming a tetrahedral boronate that effectively locks the inhibitor in the active site, leading to potent and slow-binding inhibition.[3]

Mechanism of Action

The inhibitory action of 2-amino-6-boronohexanoic acid stems from its ability to act as a transition-state analog that targets the binuclear manganese cluster within the arginase active site. The trigonal planar boronic acid moiety of ABH mimics the trigonal planar guanidinium group of the natural substrate, L-arginine. Upon binding, the boron atom undergoes a nucleophilic attack from a hydroxide ion that bridges the two manganese ions in the enzyme's active site.[6] This results in the formation of a stable, tetrahedral boronate ion, which mimics the proposed tetrahedral intermediate of the L-arginine hydrolysis reaction. This stable complex effectively inactivates the enzyme, thereby inhibiting the conversion of L-arginine to ornithine and urea.

By inhibiting arginase, ABH increases the bioavailability of L-arginine for nitric oxide synthase (NOS). This leads to enhanced production of nitric oxide (NO), a key signaling molecule with vasodilatory, anti-inflammatory, and anti-proliferative properties.[1] The restoration of NO signaling is the primary mechanism through which ABH exerts its therapeutic effects in various disease models.

Quantitative Data Summary

The following tables summarize the key quantitative data for 2-amino-6-boronohexanoic acid and its derivatives from various studies.

| Inhibitor | Target | Inhibition Constant (Ki) | IC50 | Dissociation Constant (Kd) | Reference(s) |

| 2(S)-amino-6-boronohexanoic acid (ABH) | Human Arginase I | - | 223 nM | 5 nM | [5][7] |

| 2(S)-amino-6-boronohexanoic acid (ABH) | Human Arginase II | 8.5 nM | 509 nM | - | [5][7] |

| 2(S)-amino-6-boronohexanoic acid (ABH) | Rat Liver Arginase I | 0.7 µM | 0.8 µM | - | [3][5] |

| S-(2-boronoethyl)-L-cysteine (BEC) | Human Arginase I | - | - | 270 nM | [8] |

| S-(2-boronoethyl)-L-cysteine (BEC) | Human Arginase II | 30 nM | - | - | [8] |

| (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid | Human Arginase I | - | 223 nM | - | [7] |

| (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid | Human Arginase II | - | 509 nM | - | [7] |

| (R)-2-amino-6-borono-2-(guanidinomethyl)hexanoic acid | Human Arginase I | - | 32 nM | - | [8] |

| 2-amino-6-borono-2-((sulfamoylamino)methyl)hexanoic acid | Human Arginase I | - | 330 nM | - | [8] |

| Compound | Pharmacokinetic Parameter | Value | Species | Administration | Reference(s) |

| 2(S)-amino-6-boronohexanoic acid (ABH) | Half-life (t1/2) | ~8 hours | Rat | Intraperitoneal | [2] |

| (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid | Oral Bioavailability | 28% | Rat | Oral | [7] |

Experimental Protocols

Synthesis of 2(S)-Amino-6-boronohexanoic Acid (ABH)

A commonly employed method for the synthesis of ABH involves the alkylation of a Ni(II) complex of a Schiff base derived from glycine.[5][9]

Step 1: Preparation of the Ni(II) Complex

-

Prepare the Schiff base from glycine and (S)-2-[N'-(N-benzylprolyl)amino]benzophenone (BPB).

-

React the Schiff base with a Ni(II) salt to form the chiral Ni(II) complex.

Step 2: Alkylation

-

Dissolve the Ni(II) complex in a suitable solvent (e.g., a mixture of THF and HMPA).

-

Cool the solution to -78°C.

-

Add a solution of pinacol 4-bromobutylboronate.

-

Slowly add a strong base, such as sodium bis(trimethylsilyl)amide, to initiate the alkylation reaction.